molecular formula C8H10FNO B13602924 (R)-2-(1-Aminoethyl)-6-fluorophenol

(R)-2-(1-Aminoethyl)-6-fluorophenol

Cat. No.: B13602924
M. Wt: 155.17 g/mol
InChI Key: WBYCHYDVKNGTLZ-RXMQYKEDSA-N
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Description

®-2-(1-Aminoethyl)-6-fluorophenol is a chiral compound that features a fluorine atom on the phenol ring and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Aminoethyl)-6-fluorophenol typically involves the asymmetric reduction of a precursor compound. One common method is the catalytic asymmetric synthesis, which uses chiral catalysts to achieve high enantioselectivity. For instance, the use of ω-transaminase enzymes has been explored for the synthesis of chiral amines, including ®-2-(1-Aminoethyl)-6-fluorophenol .

Industrial Production Methods

In an industrial setting, the production of ®-2-(1-Aminoethyl)-6-fluorophenol may involve the optimization of reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pH, and the concentration of reactants. The use of biocatalysts, such as engineered ω-transaminase variants, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Aminoethyl)-6-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The fluorine atom on the phenol ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the aminoethyl group can yield imines, while reduction can produce secondary amines. Substitution reactions can lead to the formation of various substituted phenols .

Scientific Research Applications

®-2-(1-Aminoethyl)-6-fluorophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-(1-Aminoethyl)-6-fluorophenol involves its interaction with specific molecular targets. For instance, in enzymatic reactions, the compound can form external aldimines with coenzymes like pyridoxal-5′-phosphate (PLP). This interaction leads to the formation of intermediates such as quinonoid intermediates, which are crucial for the catalytic activity of enzymes like ω-transaminases .

Comparison with Similar Compounds

Similar Compounds

  • ®-4-(1-Aminoethyl)benzoic acid
  • ®-3-(1-Aminoethyl)benzoic acid hydrochloride
  • ®-1-(1-Naphthyl)ethylamine

Uniqueness

®-2-(1-Aminoethyl)-6-fluorophenol is unique due to the presence of the fluorine atom on the phenol ring, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability and alter its interaction with biological targets compared to similar compounds .

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

2-[(1R)-1-aminoethyl]-6-fluorophenol

InChI

InChI=1S/C8H10FNO/c1-5(10)6-3-2-4-7(9)8(6)11/h2-5,11H,10H2,1H3/t5-/m1/s1

InChI Key

WBYCHYDVKNGTLZ-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C(=CC=C1)F)O)N

Canonical SMILES

CC(C1=C(C(=CC=C1)F)O)N

Origin of Product

United States

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